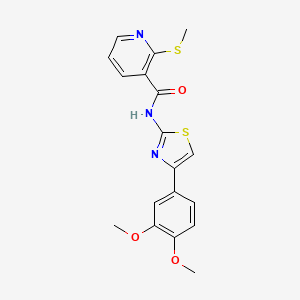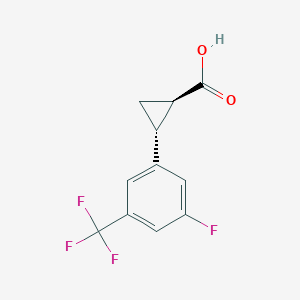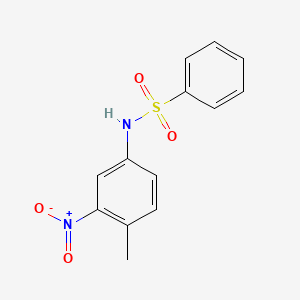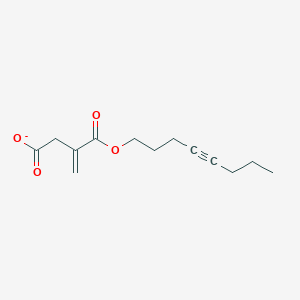
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Alkylation: The attachment of the butane chain to the benzene ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Bromo-2-chlorobutan-2-yl)-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromo-2-fluorobutan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Propriétés
Formule moléculaire |
C11H14BrF |
|---|---|
Poids moléculaire |
245.13 g/mol |
Nom IUPAC |
1-(1-bromo-2-fluorobutan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H14BrF/c1-3-11(13,8-12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Clé InChI |
DOZGKXSBHKKJGI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)(C1=CC=C(C=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)





![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)

